Isolicoflavonol

Overview

Description

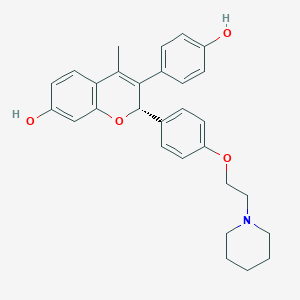

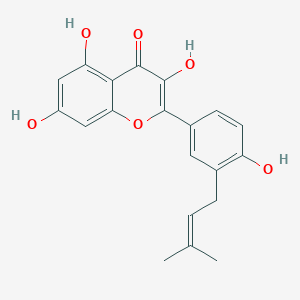

Isolicoflavonol: is a naturally occurring flavonol, a type of flavonoid, which is found in various plants, particularly in licorice (Glycyrrhiza species). It is known for its potential pharmacological properties, including its ability to inhibit human carboxylesterase 2 (hCES2A), an enzyme involved in drug metabolism .

Mechanism of Action

Target of Action

Isolicoflavonol primarily targets Human Carboxylesterase 2 (hCES2A) . hCES2A is a key enzyme involved in the hydrolysis of various substrates, including certain drugs . It plays a crucial role in drug metabolism and detoxification processes.

Mode of Action

This compound interacts with hCES2A by inhibiting its activity . It potently inhibits hCES2A-mediated fluorescein diacetate hydrolysis in a reversible and mixed inhibition manner, with Ki values less than 1.0 μM .

Biochemical Pathways

It is known that the compound’s inhibition of hces2a can impact the metabolism and efficacy of certain drugs . For instance, hCES2A is known to be involved in the metabolism of irinotecan, an anticancer agent . By inhibiting hCES2A, this compound could potentially affect the pharmacokinetics and pharmacodynamics of such drugs.

Pharmacokinetics

Its potent inhibition of hces2a suggests that it may influence the bioavailability and metabolism of certain drugs .

Result of Action

This compound’s inhibition of hCES2A can potentially ameliorate the intestinal toxicity triggered by certain drugs, such as irinotecan, which is known to cause severe diarrhea in a significant proportion of patients receiving it . Therefore, this compound could potentially be used to develop new remedies or drugs for mitigating hCES2A-associated drug toxicity .

Biochemical Analysis

Biochemical Properties

Isolicoflavonol has been shown to interact with various enzymes and proteins in biochemical reactions . For instance, it has been identified as a key active component in anti-melasma treatments, interacting with the enzyme tyrosinase (TYR) .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been found to significantly inhibit tyrosinase activity, which plays a crucial role in skin pigmentation . This suggests that this compound can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . Molecular docking studies have shown that this compound has a good affinity for its targets, such as TYR .

Temporal Effects in Laboratory Settings

Its significant inhibition of tyrosinase activity suggests potential long-term effects on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its interaction with TYR suggests potential effects on metabolic flux or metabolite levels .

Transport and Distribution

Its interaction with TYR suggests potential involvement with transporters or binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isolicoflavonol can be synthesized through various chemical reactions involving the appropriate precursors. One common method involves the use of flavonoid precursors, which undergo hydroxylation and prenylation reactions to form this compound . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.

Industrial Production Methods: The industrial production of this compound involves extraction from natural sources such as licorice. The process includes extraction, separation, and purification steps to isolate the compound in its pure form . Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Isolicoflavonol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroflavonols .

Scientific Research Applications

Isolicoflavonol has a wide range of scientific research applications, including:

Chemistry:

- Used as a model compound to study the chemical behavior of flavonoids.

- Investigated for its potential as a natural antioxidant and its ability to scavenge free radicals .

Biology:

- Studied for its role in inhibiting human carboxylesterase 2 (hCES2A), which is involved in drug metabolism .

- Explored for its potential to modulate enzyme activity and its effects on various biological pathways .

Medicine:

- Investigated for its potential to ameliorate intestinal toxicity caused by certain anticancer agents .

- Studied for its antiviral and antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Industry:

- Used in the development of natural health products and supplements.

- Explored for its potential applications in the cosmetic industry due to its antioxidant properties .

Comparison with Similar Compounds

Isolicoflavonol is unique among flavonoids due to its specific structure and biological activities. Similar compounds include:

Glycyrrhiza flavonol A: Another flavonol found in licorice with similar pharmacological properties.

Dodoviscin I: A flavonoid with potential antibacterial properties.

Kaempferol: A well-known flavonoid with antioxidant and anti-inflammatory properties.

Quercetin: A widely studied flavonoid with various health benefits, including antioxidant and anti-inflammatory effects.

Properties

IUPAC Name |

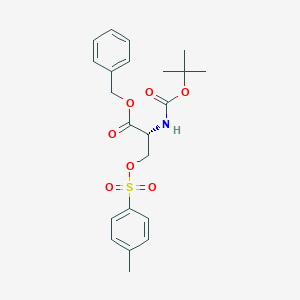

3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-4-11-7-12(5-6-14(11)22)20-19(25)18(24)17-15(23)8-13(21)9-16(17)26-20/h3,5-9,21-23,25H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCKDCPTJAQQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317129 | |

| Record name | Isolicoflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isolicoflavonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94805-83-1 | |

| Record name | Isolicoflavonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94805-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isolicoflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isolicoflavonol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355E7H7EHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isolicoflavonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 °C | |

| Record name | Isolicoflavonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of isolicoflavonol?

A1: this compound has demonstrated several promising biological activities, including:

- Aromatase inhibition: this compound potently inhibits aromatase, an enzyme crucial for estrogen biosynthesis. [] This finding suggests potential applications in treating estrogen-dependent conditions.

- Anti-angiogenic activity: Research indicates that this compound can inhibit angiogenesis (formation of new blood vessels) in a zebrafish model. [] This property makes it a potential candidate for developing anti-cancer therapies.

- Anti-inflammatory activity: Metabolomics studies suggest that this compound, among other compounds, may contribute to the anti-inflammatory properties of licorice. []

Q2: Which plant species are good sources of this compound?

A2: this compound has been isolated and identified in several plant species, including:

- Licorice (Glycyrrhiza species): this compound is considered a key bioactive constituent of licorice, particularly in Glycyrrhiza inflata and Glycyrrhiza uralensis. [, , , ]

- Broussonetia papyrifera: This plant is another notable source of this compound. [, ]

- Morus cathayana: this compound has been isolated from the stem bark of this plant. []

Q3: How does this compound exert its inhibitory effect on human carboxylesterase 2A (hCES2A)?

A3: While research highlights this compound's inhibitory activity against hCES2A, [] the specific mechanism of action requires further investigation. Determining whether it acts as a competitive, non-competitive, or mixed inhibitor, and understanding its binding site on hCES2A, will be crucial for understanding its full therapeutic potential.

Q4: What are the potential applications of this compound based on its biological activities?

A4: Based on its diverse biological activities, this compound holds potential therapeutic applications in various areas:

- Cancer therapy: Its anti-angiogenic properties could be harnessed to develop novel anti-cancer drugs. []

- Estrogen-dependent conditions: As an aromatase inhibitor, this compound might find applications in treating conditions like breast cancer, endometriosis, and uterine fibroids. []

- Inflammatory diseases: Its potential anti-inflammatory effects suggest possible applications in managing inflammatory conditions. []

- Hyperlipidemia: Computational studies propose that it might act as an LXRβ agonist, opening avenues for developing novel anti-hyperlipidemia drugs. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]ethyl]methanimidamide](/img/structure/B129714.png)

![N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide](/img/structure/B129716.png)